Product packaging for 1-(Furan-2-yl)ethanamine(Cat. No.:CAS No. 22095-34-7)

1-(Furan-2-yl)ethanamine

Cat. No.: B1293880
CAS No.: 22095-34-7
M. Wt: 111.14 g/mol
InChI Key: JYXGCMLOKDKUAX-UHFFFAOYSA-N
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Description

Contextual Significance in Heterocyclic Chemistry

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings, are fundamental in organic chemistry. The furan (B31954) ring, a five-membered aromatic heterocycle with one oxygen atom, is a key structural motif in a vast number of natural products and synthetic compounds. numberanalytics.comresearchgate.net Furan and its derivatives are recognized for their versatile reactivity and are used as starting materials for the synthesis of more complex molecules. numberanalytics.com

The incorporation of a furan nucleus is a significant strategy in the development of new chemical entities. utripoli.edu.ly The biological activity of furan-containing molecules can be significantly influenced by slight modifications to their substitution patterns. utripoli.edu.ly This makes furan derivatives, including 1-(Furan-2-yl)ethanamine, attractive scaffolds for research, particularly in medicinal chemistry. utripoli.edu.lyontosight.ai

Overview of Research Trajectories for Furan-Containing Amines

Research into furan-containing amines is a dynamic area, driven by their potential applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comresearchgate.net A significant focus of research is the development of efficient and sustainable methods for their synthesis. mdpi.comtomsheppard.info The conversion of biomass-derived furan compounds, such as furfural (B47365), into valuable amines is a key area of investigation, aligning with the principles of green chemistry. researchgate.netmdpi.comtomsheppard.info

The synthesis of these amines often involves reductive amination or hydrogen-borrowing amination mechanisms, which present challenges such as side reactions like hydrogenation of the furan ring or polymerization. mdpi.comacs.org Consequently, the development of highly selective and efficient catalysts is a major research trajectory. acs.org

Furthermore, furan-containing amines are explored for their potential as monomers in the creation of novel biopolymers, such as polyamides and polybenzoxazines, offering renewable alternatives to conventional plastics. mdpi.comacs.org The resulting polymers have shown promising properties, including excellent thermal stability and adhesion. acs.org In medicinal chemistry, furan-containing amines are investigated as key intermediates for the synthesis of biologically active compounds. scispace.comtandfonline.com The chiral nature of many of these amines, including this compound, also makes them valuable in asymmetric synthesis and for studying enantiomeric interactions with biological targets.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C6H9NO
Molecular Weight 111.14 g/mol nih.gov
IUPAC Name This compound nih.gov
CAS Number 22095-34-7 nih.gov

Derivatives of this compound in Research

Derivative NameApplication/Significance
N-[1-(Furan-2-yl)ethyl]hydroxylamineIntermediate in organic synthesis; potential precursor for drug development.
1-(Furan-2-yl)-N-(2-(thiophen-2-yl)ethyl)ethan-1-amineInvestigated in chemical synthesis. fluorochem.co.uk
2,2-Difluoro-2-(furan-2-yl)ethan-1-amineBuilding block for pharmaceutical development due to the presence of a difluoromethyl group, a bioisostere that can enhance metabolic stability. vulcanchem.com
(1-Furan-2-yl-ethyl)-methyl-amine oxalateUsed as a building block in organic synthesis and as a ligand in coordination chemistry.
(S)-1-(Furan-2-yl)ethan-1-amine hydrochlorideChiral building block in asymmetric synthesis. ambeed.com
2-(Furan-2-yl)-5-(piperazin-1-ylmethyl)-1,3-benzoxazoleSynthesized and evaluated for potential biological activity. tandfonline.com
(1,1-Dibenzofuran-2-yl) ethyl terephthalamide (B1206420) derivativesSynthesized from 2-acetylbenzofuran (B162037) and studied for antimicrobial properties. researchgate.net
N-(2,2-Diphenylethyl)furan-2-carboxamideSynthesized via the Schotten–Baumann reaction for potential applications in medicinal chemistry. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO B1293880 1-(Furan-2-yl)ethanamine CAS No. 22095-34-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(furan-2-yl)ethanamine
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-5(7)6-3-2-4-8-6/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXGCMLOKDKUAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10944729
Record name 1-(Furan-2-yl)ethan-1-amine
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Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22095-34-7
Record name α-Methyl-2-furanmethanamine
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Record name 2-Furfuryl-alpha-methylamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Furan-2-yl)ethan-1-amine
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Record name 2-furfuryl-α-methylamine
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Synthetic Methodologies for 1 Furan 2 Yl Ethanamine

Established Synthetic Routes and Reaction Conditions

Established synthetic routes for 1-(Furan-2-yl)ethanamine predominantly rely on the reductive amination of carbonyl compounds. This approach offers a versatile and efficient means to introduce the desired amino group.

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. The reaction typically proceeds in two steps: the formation of an imine or enamine intermediate from the reaction of a carbonyl compound with an amine, followed by the reduction of this intermediate to the corresponding amine. Various reducing agents and catalysts can be employed to facilitate this transformation.

The synthesis of this compound can be envisioned through the reductive amination of 2-acetylfuran (B1664036), a furan-ethyl ketone precursor, with methylamine (B109427). The precursor, 2-acetylfuran, can be synthesized via the Friedel–Crafts acylation of furan (B31954) with acetic anhydride. wikipedia.org

While specific literature detailing the direct reductive amination of 2-acetylfuran with methylamine to yield this compound is not abundant, established named reactions for the reductive amination of ketones provide a basis for this transformation. The Leuckart reaction, for instance, utilizes formamide (B127407) or ammonium (B1175870) formate (B1220265) as both the nitrogen source and the reducing agent to convert ketones to amines. wikipedia.orgsciencemadness.org In a hypothetical application to 2-acetylfuran, reaction with formamide at elevated temperatures would be expected to produce the corresponding N-formyl derivative, which upon hydrolysis would yield this compound.

Another relevant method is the Eschweiler-Clarke reaction, which is used for the methylation of primary or secondary amines using excess formic acid and formaldehyde. wikipedia.orgsynarchive.com While typically used for methylation, its principles of reductive amination are applicable. A variation of this reaction, using a primary amine instead of ammonia (B1221849), could potentially be adapted for the synthesis of this compound from 2-acetylfuran and methylamine.

The general reaction scheme for the reductive amination of 2-acetylfuran with methylamine is depicted below:

Reaction Scheme:

Step 1: Imine Formation: 2-Acetylfuran reacts with methylamine to form an N-substituted imine intermediate.

Step 2: Reduction: The imine intermediate is then reduced to form this compound. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165), sodium cyanoborohydride, or catalytic hydrogenation. masterorganicchemistry.com

PrecursorAmine SourcePotential ReactionProduct
2-AcetylfuranMethylamineReductive AminationThis compound

A documented route to a related furan-containing amine involves the reductive amination of furfuraldehyde (furfural) with a primary amine. A specific example is the synthesis of furfuryl-N-butyl amine from furfural (B47365) and n-butyl amine. This process is carried out via hydrogenation in the presence of a nickel catalyst at temperatures between 50°C and 110°C under superatmospheric pressure. google.com The reaction proceeds through the initial formation of an imine from furfural and butylamine, which is then hydrogenated to the final secondary amine.

While this example yields a secondary amine (N-butylfurfurylamine), the underlying principle of reductive amination of a furan aldehyde with a primary amine is clearly demonstrated. To obtain a primary amine like this compound, ammonia would be used as the nitrogen source in the reductive amination of a suitable furan-ketone precursor.

AldehydeAmineProductCatalystConditions
Furfuraln-ButylamineFurfuryl-N-butyl amineNickel50-110°C, superatmospheric pressure

The reductive amination of furanic aldehydes and ketones is a versatile strategy for the synthesis of a wide range of furan-containing amines. mdpi.com This method involves the reaction of a carbonyl group with an amine to form an imine intermediate, which is subsequently hydrogenated. mdpi.com The success of this reaction hinges on the selective hydrogenation of the imine in the presence of the starting carbonyl compound and other functional groups. mdpi.com

A variety of catalysts, including both noble metals (Ru, Rh, Pd, Pt) and non-noble metals (Ni, Co, Cu), have been employed for the reductive amination of furan compounds. researchgate.net The choice of catalyst and reaction conditions can significantly influence the selectivity towards the desired primary, secondary, or tertiary amine. For instance, cobalt-based catalysts have shown high efficiency in the synthesis of primary amines from furfural. researchgate.net The reaction pathway involves the condensation of the carbonyl compound with ammonia to form an imine, followed by catalytic hydrogenation. researchgate.net

Key factors influencing the outcome of reductive amination include:

Catalyst: The nature of the metal and the support can affect activity and selectivity.

Amine Source: The choice of ammonia, primary, or secondary amines determines the final product.

Reducing Agent: Common reducing agents include hydrogen gas with a metal catalyst, sodium borohydride, and formic acid derivatives. jk-sci.com

Reaction Conditions: Temperature, pressure, and solvent can all impact the reaction rate and product distribution.

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials, offer an efficient approach to complex molecules. nih.gov While the direct synthesis of this compound via a specific MCR is not well-documented, the principles of MCRs can be applied to the synthesis of substituted amines. For instance, the Strecker reaction, a classic MCR, produces α-amino nitriles from an aldehyde or ketone, an amine, and a cyanide salt, which can then be hydrolyzed to α-amino acids or reduced to vicinal diamines. nih.gov

The development of a one-pot MCR for this compound would likely involve a furan-based carbonyl compound, an amine source, and a reducing agent, potentially with a suitable catalyst to facilitate the cascade of reactions. While specific examples are scarce, the field of MCRs is rapidly expanding, and future developments may lead to efficient one-pot syntheses of this and related furan-containing amines.

The synthesis of this compound can also be approached by constructing the ethanamine side chain on a pre-existing furan ring. One potential precursor for this strategy is 2-vinylfuran. The addition of an amine across the double bond of 2-vinylfuran could, in principle, yield the target molecule. This could potentially be achieved through a hydroamination reaction, although this route is not extensively reported for this specific transformation. 2-Vinylfuran itself can be prepared by the dehydration of 1-(2-furyl)ethanol or the decarboxylation of β-(2-furyl)acrylic acid. okstate.edu

Another approach involves the modification of other furan derivatives. For example, 5-hydroxymethyl-2-vinylfuran can be synthesized from furfuryl acetate (B1210297) through successive Vilsmeier-Haack and Wittig reactions. mdpi.com While this leads to a substituted vinylfuran, it demonstrates the feasibility of building complexity on the furan ring, which could be adapted for the synthesis of this compound.

The synthesis of the furan ring itself, followed by functionalization, is another fundamental strategy. The Paal-Knorr furan synthesis is a classic method for constructing the furan ring from a 1,4-dicarbonyl compound. organic-chemistry.org Once the furan ring is formed, subsequent reactions can be employed to introduce the ethanamine side chain.

Synthesis from Furan Ring Precursors

Paal-Knorr synthesis of the furan ring

The Paal-Knorr synthesis is a cornerstone method for the formation of substituted furan rings, which constitute the core of this compound. wikipedia.org This reaction creates the heterocyclic ring system from an acyclic precursor. wikipedia.orgorganic-chemistry.org The fundamental process involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound (a molecule with two ketone or aldehyde groups separated by two carbon atoms). organic-chemistry.orgalfa-chemistry.com

The mechanism proceeds through several key steps. First, one of the carbonyl groups is protonated by an acid catalyst, which makes it more electrophilic. The other carbonyl group then tautomerizes to its enol form. The enol, acting as a nucleophile, attacks the protonated carbonyl, leading to the formation of a cyclic hemiacetal intermediate. wikipedia.org Subsequent dehydration (elimination of a water molecule) from this intermediate results in the formation of the stable aromatic furan ring. wikipedia.orgalfa-chemistry.com A variety of acidic conditions can be employed, including protic acids like sulfuric acid or hydrochloric acid, as well as Lewis acids. wikipedia.org

Paal-Knorr Furan Synthesis Overview
Reactant 1,4-Dicarbonyl compound
Reaction Type Acid-catalyzed cyclization and dehydration
Key Intermediate Cyclic hemiacetal
Product Substituted furan
Common Catalysts H₂SO₄, HCl, P₂O₅, ZnCl₂
Alkylation for ethyl group introduction

Directly attaching the 1-aminoethyl group to the furan ring via a single alkylation step is not the standard synthetic route. Instead, the carbon skeleton is introduced first through an acylation reaction, a process related to alkylation. The most common industrial method is the Friedel-Crafts acylation of furan with acetic anhydride. wikipedia.orgresearchgate.net This reaction typically uses a catalyst to introduce an acetyl group (-COCH₃) onto the furan ring, preferentially at the 2-position, yielding 2-acetylfuran. wikipedia.orgresearchgate.netresearchgate.net

Once 2-acetylfuran is obtained, the ketone's carbonyl group is converted into the desired amine. This is achieved through reductive amination. wikipedia.orgmasterorganicchemistry.com The 2-acetylfuran is reacted with an ammonia source to form an intermediate imine, which is then reduced to the primary amine, this compound. wikipedia.orgnii.ac.jp This two-step sequence of acylation followed by reductive amination is an effective strategy for synthesizing the target molecule. wikipedia.orgmasterorganicchemistry.com

Reaction Stage Reagents Catalyst/Conditions Intermediate/Product
Acylation Furan, Acetic AnhydrideBoron trifluoride, Phosphoric acid nii.ac.jpgoogle.com2-Acetylfuran wikipedia.org
Reductive Amination 2-Acetylfuran, Ammonia, Reducing Agent (e.g., H₂)Nickel catalyst, NaBH₃CN wikipedia.orgmasterorganicchemistry.comThis compound

Alternative Synthetic Pathways for this compound and Related Compounds

Condensation of furfural with nitromethane (B149229) followed by reduction

An alternative pathway to this compound begins with the bio-renewable platform chemical furfural. researchgate.net This method utilizes the Henry reaction (or nitroaldol reaction), which is a base-catalyzed carbon-carbon bond-forming reaction between an aldehyde (furfural) and a nitroalkane (nitromethane). buchler-gmbh.commdpi.com

In the first step, furfural is condensed with nitromethane to produce (1R)-1-(furan-2-yl)-2-nitroethanol. nih.gov This intermediate can then be dehydrated to form 1-(furan-2-yl)-2-nitroethene. The crucial second step is the reduction of the nitro group to a primary amine. This reduction can be accomplished using various reducing agents, such as catalytic hydrogenation with metal catalysts (e.g., palladium or nickel) or chemical reductants like lithium aluminum hydride (LiAlH₄). This two-step process effectively converts the aldehyde group of furfural into the 1-aminoethyl side chain of the target compound.

Reaction of ethylamine (B1201723) with 2-furaldehyde

The reaction of 2-furaldehyde (furfural) with ethylamine is an example of reductive amination that produces a compound related to, but structurally distinct from, this compound. nih.govnih.gov In this reaction, the primary amine (ethylamine) condenses with the aldehyde (furfural) under mildly acidic conditions to form a Schiff base or imine intermediate. nih.gov

This intermediate imine is then reduced in a second step to form a secondary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or hydrogen gas with a metal catalyst. masterorganicchemistry.comorganic-chemistry.org The final product of this sequence is N-(furan-2-ylmethyl)ethanamine, an isomer of the target compound where the ethyl group is attached to the nitrogen atom rather than being part of the chain attached to the furan ring.

Advanced Synthetic Strategies and Innovations

Asymmetric Synthesis of Chiral this compound and Derivatives

This compound possesses a chiral center at the carbon atom bonded to both the furan ring and the amino group. Consequently, it exists as a pair of enantiomers. Synthesizing a single enantiomer is often crucial for pharmaceutical applications. Two primary strategies are employed: asymmetric synthesis and chiral resolution.

Asymmetric synthesis aims to create one enantiomer preferentially. This can be achieved through asymmetric reductive amination of the precursor, 2-acetylfuran. This involves using chiral catalysts or enzymes that guide the reaction to form one enantiomer over the other. nih.govsemanticscholar.org For example, imine reductases (IREDs) and engineered amine dehydrogenases are biocatalysts that can facilitate the conversion of ketones to chiral amines with high enantiomeric excess. semanticscholar.orgresearchgate.netchemrxiv.org

Chiral resolution is a more traditional but highly effective method that involves separating a racemic mixture (a 50:50 mixture of both enantiomers) that results from non-chiral synthesis. wikipedia.org This is typically done by reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent, such as tartaric acid. wikipedia.orggoogle.comlibretexts.org This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties (unlike enantiomers), they can be separated by methods like fractional crystallization. wikipedia.orgchemeurope.com After separation, the desired amine enantiomer is recovered by treating the isolated salt with a base. libretexts.org

Strategy Method Description
Asymmetric Synthesis Catalytic Asymmetric Reductive AminationUses a chiral catalyst or enzyme (e.g., imine reductase) to convert 2-acetylfuran and an ammonia source directly into an enantiomerically enriched amine. nih.govsemanticscholar.org
Chiral Resolution Diastereomeric Salt FormationReacts the racemic amine with a chiral resolving agent (e.g., (+)-tartaric acid) to form separable diastereomeric salts. google.comlibretexts.org
Diastereoselective nucleophilic 1,2-addition to aldehyde SAMP-hydrazones

A well-established method for asymmetric synthesis is the Enders SAMP/RAMP hydrazone alkylation reaction, which facilitates asymmetric carbon-carbon bond formation. wikipedia.org This methodology, pioneered by E. J. Corey and Dieter Enders, utilizes the chiral auxiliaries (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or (R)-1-amino-2-methoxymethylpyrrolidine (RAMP). wikipedia.org

The synthesis of chiral amines like this compound can be envisioned through the nucleophilic addition of an organometallic reagent to the SAMP-hydrazone of 2-furaldehyde. The general procedure involves three key steps:

Hydrazone Formation: 2-furaldehyde is reacted with SAMP to form the corresponding chiral hydrazone.

Deprotonation and Nucleophilic Addition: The hydrazone is deprotonated at the α-carbon using a strong base like lithium diisopropylamide (LDA) to form a resonance-stabilized azaenolate. This intermediate then reacts with a methylating agent (e.g., methyl iodide) in a highly diastereoselective manner. wikipedia.org

Auxiliary Cleavage: The chiral auxiliary is subsequently removed from the alkylated hydrazone, typically through ozonolysis or hydrolysis, to yield the desired chiral amine. wikipedia.org

This method allows for the synthesis of both enantiomers of the target molecule by selecting either SAMP or RAMP as the chiral auxiliary. mit.edu The high degree of stereocontrol is achieved due to the steric hindrance imposed by the chiral auxiliary, directing the approach of the electrophile.

Chiral ligands in metal complex catalysis for α-(2-furyl)alkylamine synthesis

Transition-metal-catalyzed asymmetric synthesis provides a powerful tool for the construction of chiral amines. acs.org The use of chiral ligands in combination with a metal center can induce high enantioselectivity in the formation of α-(2-furyl)alkylamines.

One such approach involves the asymmetric nucleophilic addition of organometallic reagents to imines derived from 2-furaldehyde. For instance, a chiral ruthenium complex in conjunction with an achiral monophosphine ligand, such as diphenyl(2-furyl)phosphine (Ph2P(2-furyl)), has been shown to be effective in the asymmetric addition of aldehyde hydrazones to ketones. nih.gov A similar catalytic system could be adapted for the synthesis of α-(2-furyl)alkylamines. The key to the success of this asymmetric reaction is the synergistic effect between the chiral diamine derivative and the achiral phosphine (B1218219) ligand, which enhances both reactivity and enantioselectivity. nih.gov

The general principle involves the in-situ formation of a chiral metal complex that coordinates with the imine substrate, thereby creating a chiral environment that directs the nucleophilic attack of an organometallic reagent (e.g., an organozinc or Grignard reagent) to one face of the imine, leading to the preferential formation of one enantiomer of the α-(2-furyl)alkylamine.

Enantioselective approaches for (1R)-1-(furan-2-yl)ethanamine

The synthesis of the specific enantiomer (1R)-1-(furan-2-yl)ethanamine can be achieved through various enantioselective strategies. These methods are crucial for the preparation of enantiomerically pure compounds, which are often required in the pharmaceutical and agrochemical industries.

Biocatalytic Asymmetric Amination: One of the most efficient methods for the synthesis of chiral amines is the use of transaminases (TAs). nih.gov (R)-selective ω-transaminases (R-ω-TAs) can be employed for the asymmetric amination of 2-acetylfuran. nih.gov In this process, the enzyme catalyzes the transfer of an amino group from an amino donor (e.g., isopropylamine) to the ketone substrate, producing the (R)-amine with high enantiomeric excess. nih.gov This biocatalytic approach offers several advantages, including high stereoselectivity, mild reaction conditions, and environmental friendliness. nih.gov

Asymmetric Hydrogenation: Another powerful technique is the asymmetric hydrogenation of imines derived from 2-acetylfuran. acs.org In this method, an achiral imine is hydrogenated using a chiral transition metal catalyst, typically based on iridium or rhodium, with a chiral phosphine ligand. The chiral catalyst creates a stereochemically defined environment that leads to the selective formation of one enantiomer of the amine. For example, iridium complexes with chiral ligands have been successfully used for the asymmetric hydrogenation of N-alkyl furan-containing imines. acs.org

Catalytic Approaches in the Synthesis of this compound and its Analogues

Catalytic methods, particularly those involving heterogeneous catalysts, are of great interest for the synthesis of this compound due to the ease of catalyst separation and recycling.

Supported Rh, Ru, Pt, and Pd nanoparticles in reductive amination

Reductive amination of 2-acetylfuran is a direct and atom-economical route to this compound. This reaction can be effectively catalyzed by supported noble metal nanoparticles. The process involves the reaction of the ketone with an amine source (e.g., ammonia) in the presence of a reducing agent (typically hydrogen gas) and a heterogeneous catalyst.

Ruthenium supported on alumina (B75360) (Ru/Al2O3) has been shown to be an effective catalyst for the reductive amination of furan-based carbonyl compounds. soton.ac.uk The reaction proceeds through the in-situ formation of an imine intermediate, which is then hydrogenated on the surface of the metal nanoparticles to yield the corresponding amine. Other supported noble metal catalysts, such as those based on rhodium (Rh), platinum (Pt), and palladium (Pd), are also known to be active for reductive amination reactions.

CatalystSupportReactantProductYieldReference
5% Ru/Al2O3Al2O3Furoin2-amino-1,2-di(furan-2-yl)ethan-1-ol47% soton.ac.uk
5% Pd/Al2O3Al2O3Furoin2-amino-1,2-di(furan-2-yl)ethan-1-olLow soton.ac.uk
5% Rh/Al2O3Al2O3Furoin2-amino-1,2-di(furan-2-yl)ethan-1-ol~28% soton.ac.uk
5% Pt/Al2O3Al2O3Furoin2-amino-1,2-di(furan-2-yl)ethan-1-olLow soton.ac.uk

This table presents data for the reductive amination of a related furan derivative, furoin, to highlight the catalytic activity of different supported metals.

Influence of metal components on selectivity

The choice of the metal component in the supported catalyst can significantly influence the selectivity of the reductive amination process. In the reductive amination of furan derivatives, various side reactions can occur, such as the hydrogenation of the furan ring or the formation of secondary and tertiary amines.

A comparative study on the reductive amination of furoin, a related furan derivative, revealed that a 5% Ru/Al2O3 catalyst provided the highest yield of the desired alcohol-amine product (47%). soton.ac.uk In contrast, 5% Pd/Al2O3 and 5% Pt/Al2O3 catalysts exhibited lower yields, while 5% Rh/Al2O3 gave a moderate yield of approximately 28%. soton.ac.uk This suggests that ruthenium is a more selective metal for the reductive amination of these furan-containing substrates under the studied conditions. The selectivity is influenced by the adsorption properties of the reactants and intermediates on the metal surface, as well as the intrinsic catalytic activity of the metal for the different reaction pathways. soton.ac.uk

Semi-one-pot methods for Furan-containing Heterocycles via Pictet–Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinoline and tetrahydro-β-carboline skeletons. wikipedia.org This reaction can also be applied to furan-containing amines to construct fused heterocyclic systems. A semi-one-pot method for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines has been developed, which utilizes a furan-containing ethanamine derivative. nih.govresearchgate.net

The method is based on the condensation of 2-(5-methylfuran-2-yl)ethanamine with various commercially available aromatic aldehydes, followed by an acid-catalyzed Pictet-Spengler cyclization. nih.govresearchgate.net This two-step sequence can be performed in a single pot without the isolation of the intermediate imine. The reaction proceeds through the formation of an iminium ion, which then undergoes an intramolecular electrophilic substitution on the electron-rich furan ring to afford the cyclized product. nih.gov

This methodology provides a convenient route to a range of 4-substituted tetrahydrofuro[3,2-c]pyridines in reasonable yields. nih.gov The efficiency of the reaction is influenced by the electronic nature of the substituents on the aromatic aldehyde, with electron-donating groups generally leading to higher yields of the desired products. nih.gov

AldehydeProductYield (%)
Benzaldehyde4-Phenyl-4,6,7,8-tetrahydrofuro[3,2-c]pyridine67
4-Methoxybenzaldehyde4-(4-Methoxyphenyl)-4,6,7,8-tetrahydrofuro[3,2-c]pyridine85
4-Chlorobenzaldehyde4-(4-Chlorophenyl)-4,6,7,8-tetrahydrofuro[3,2-c]pyridine55
4-Nitrobenzaldehyde4-(4-Nitrophenyl)-4,6,7,8-tetrahydrofuro[3,2-c]pyridine32

Adapted from a study on the semi-one-pot Pictet-Spengler reaction of 2-(5-methylfuran-2-yl)ethanamine. nih.gov

This semi-one-pot approach demonstrates the utility of furan-containing amines, such as analogues of this compound, in the construction of complex heterocyclic scaffolds.

Industrial Scale-Up Considerations for this compound Production

The successful industrial-scale synthesis of this compound via the reductive amination of 2-acetylfuran hinges on a multi-faceted approach that addresses engineering, chemical, and economic factors. The transition from a laboratory setting to a production environment necessitates a thorough evaluation of process parameters to maintain high yield and selectivity while ensuring operational safety and cost-effectiveness.

Reactor Design and Material Selection

For the catalytic hydrogenation of the imine intermediate formed from 2-acetylfuran and ammonia, slurry reactors are commonly employed in the chemical industry. These reactors are well-suited for handling the three-phase system (gas-liquid-solid) inherent to this process. The choice of reactor material is critical to prevent corrosion and potential side reactions. Stainless steel reactors are often suitable; however, the acidic or basic nature of the catalyst and reactants may necessitate the use of more corrosion-resistant alloys.

Continuous flow reactors, such as packed bed reactors, offer an alternative with potential advantages in terms of process control, heat management, and safety. mdpi.com However, the potential for catalyst deactivation and bed clogging must be carefully managed in such systems.

Catalyst Selection and Lifecycle

The choice of catalyst is paramount for achieving high conversion and selectivity. Both noble metal catalysts (e.g., Palladium, Platinum, Rhodium) and non-noble metal catalysts (e.g., Nickel, Cobalt) have been investigated for the reductive amination of furan derivatives. mdpi.com While noble metal catalysts often exhibit higher activity at lower temperatures, their cost can be a significant factor on an industrial scale. mdpi.com Non-noble metal catalysts, such as Raney Nickel, offer a more cost-effective alternative, though they may require more stringent reaction conditions. mdpi.com

Catalyst deactivation is a major concern in continuous industrial processes. chemrxiv.org Sintering of metal particles, coking (the deposition of carbonaceous residues), and poisoning by impurities in the feedstock can all lead to a decline in catalytic activity. chemrxiv.org Therefore, strategies for catalyst regeneration or periodic replacement are essential for maintaining process efficiency. The development of robust catalysts with high stability and resistance to deactivation is an area of ongoing research.

Interactive Data Table: Comparison of Catalysts for Reductive Amination of Furan Derivatives
CatalystSupportTemperature (°C)Pressure (MPa)Yield (%)Selectivity (%)Reference
RuNb2O590499>99 mdpi.com
NiSBA-151001.5~90High mdpi.com
Co/NC-700N-doped C120299High mdpi.com
10NiAl2O3N/AN/A92High mdpi.com
CuAlOx-80-1201up to 99High mdpi.com

Management of Reaction Exothermicity

The hydrogenation step in reductive amination is highly exothermic. Effective heat management is crucial to prevent thermal runaways, which can lead to side reactions, reduced selectivity, and safety hazards. In large-scale reactors, the surface area-to-volume ratio is significantly lower than in laboratory glassware, making heat dissipation more challenging.

Cooling jackets, internal cooling coils, and external heat exchangers are standard engineering solutions for controlling the reaction temperature. In continuous flow systems, the smaller reactor dimensions and higher surface area-to-volume ratio facilitate more efficient heat removal.

Downstream Processing and Purification

The purification of this compound from the crude reaction mixture is a critical step in achieving the desired product quality. The primary impurities include unreacted 2-acetylfuran, the secondary amine (bis(1-(furan-2-yl)ethyl)amine), and various byproducts from side reactions.

Fractional distillation is a common method for separating the product from lower and higher boiling point impurities. The efficiency of the distillation is dependent on the relative volatilities of the components. The presence of azeotropes can complicate the separation process and may require alternative purification techniques.

Other potential purification methods include extraction and crystallization. The choice of the optimal purification strategy will depend on the specific impurity profile and the required final product purity.

Solvent and Reagent Selection and Recycling

The choice of solvent can significantly influence the reaction rate, selectivity, and ease of product isolation. Methanol and ethanol (B145695) are common solvents for reductive amination due to their ability to dissolve the reactants and intermediates.

Chemical Reactivity and Reaction Mechanisms of 1 Furan 2 Yl Ethanamine

Reactions of the Furan (B31954) Moiety

The furan ring in 1-(Furan-2-yl)ethanamine is an electron-rich aromatic system, which makes it susceptible to oxidation, reduction, and electrophilic substitution reactions.

Oxidation Reactions of the Furan Ring

The oxidation of the furan ring can lead to ring-opening or the formation of other heterocyclic structures. organicreactions.org For instance, treatment with oxidizing agents like sodium hypochlorite, hydrogen peroxide, or meta-chloroperbenzoic acid can result in the cleavage of the furan ring. pharmaguideline.com In many cases, the oxidation of furan-containing compounds is catalyzed by cytochrome P450 enzymes, leading to the formation of reactive electrophilic intermediates. nih.gov Depending on the substituents on the furan ring, this can result in the formation of an epoxide or a cis-enedione. nih.gov These intermediates can then react with cellular nucleophiles. nih.gov

Oxidative cleavage of furans is a significant transformation in organic synthesis, providing access to 1,4-dicarbonyl compounds. organicreactions.org Additionally, the aza-Achmatowicz reaction, an oxidative transformation of furfuryl amines, yields highly functionalized heterocyclic structures that are valuable intermediates in the synthesis of complex molecules. organicreactions.org

Reduction Reactions of the Furan Ring

The reduction of the furan ring in this compound can be challenging. Simple furans are often resistant to reduction to tetrahydrofurans without ring opening. pharmaguideline.com However, specific reagents and conditions can achieve the desired transformation. For example, the reduction of double bonds conjugated with nitrile groups and acid- or base-sensitive furan rings has been accomplished with high yields and selectivity using 2-phenylbenzimidazoline. nih.gov

Electrophilic Substitution Reactions on the Furan Ring

The furan ring is highly activated towards electrophilic substitution, reacting much more readily than benzene (B151609). pearson.compearson.com The presence of the oxygen atom increases the electron density of the ring, making it more susceptible to attack by electrophiles. pearson.com

Electrophilic substitution on the furan ring of this compound is expected to occur preferentially at the C5 position (the position adjacent to the oxygen and opposite the ethylamine (B1201723) substituent). This is because the cation formed by the addition of an electrophile at the C2 (or C5) position is more stable due to a greater number of resonance structures. chemicalbook.comquora.com Common electrophilic substitution reactions for furans include nitration, sulfonation, and halogenation. pharmaguideline.comyoutube.com

Nitration: Typically carried out at low temperatures with a mild nitrating agent like acetyl nitrate. pharmaguideline.com

Sulfonation: Can be achieved using sulfur trioxide in pyridine (B92270) or dioxane at room temperature. pharmaguideline.com

Halogenation: Furan reacts vigorously with chlorine and bromine, often leading to polyhalogenated products. pharmaguideline.com Milder conditions are required to obtain mono-substituted products. pharmaguideline.com

Reactions of the Amine Functionality

The primary amine group of this compound is a nucleophilic center and can readily undergo alkylation and acylation reactions.

Alkylation of the Amine Group

The alkylation of the primary amine group of this compound with alkyl halides can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.orgyoutube.com This reaction proceeds via a nucleophilic substitution mechanism, typically SN2. youtube.comlibretexts.org However, the direct alkylation of primary amines can be difficult to control and often results in a mixture of products because the product amine is often more nucleophilic than the starting amine. libretexts.orgmasterorganicchemistry.com

To achieve selective mono-alkylation, specific strategies such as using a large excess of the starting amine or employing alternative methods like reductive amination are often necessary. masterorganicchemistry.com

Nucleophilic Substitution Reactions Involving the Amine

The primary amine group of this compound is a key functional group that dictates much of its chemical reactivity. This amine group contains a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. As a nucleophile, it can attack electron-deficient centers, leading to a variety of nucleophilic substitution and addition reactions. This reactivity is fundamental to the synthesis of a wide range of derivatives.

One of the most common reactions involving the amine group is acylation, where it reacts with acylating agents like acyl chlorides or anhydrides to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions proceed via a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl or sulfonyl carbon, leading to the displacement of a leaving group (e.g., chloride).

Alkylation of the amine group is another important transformation. Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. However, polyalkylation is a common issue that can be controlled by carefully selecting the reaction conditions and stoichiometry of the reactants.

The amine can also participate in the formation of imines (Schiff bases) through reaction with aldehydes and ketones. This condensation reaction is typically reversible and acid-catalyzed. Furthermore, it can be involved in reductive amination, a powerful method for forming C-N bonds. In this process, the amine reacts with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. mdpi.com

The nucleophilicity of amines, and thus their reactivity in substitution reactions, can be quantitatively ranked. researchgate.net The reactivity of the amine in this compound is influenced by the electronic properties of the furan ring and the steric hindrance around the nitrogen atom. The furan ring, being an electron-rich aromatic system, can influence the electron density on the amine group.

Table 1: Examples of Nucleophilic Reactions of this compound

Reaction TypeReagent/ElectrophileProduct ClassGeneral Mechanism
AcylationAcyl Chloride (R-COCl)N-Acyl-1-(furan-2-yl)ethanamine (Amide)Nucleophilic Acyl Substitution
SulfonylationSulfonyl Chloride (R-SO₂Cl)N-Sulfonyl-1-(furan-2-yl)ethanamine (Sulfonamide)Nucleophilic Acyl Substitution
AlkylationAlkyl Halide (R-X)Secondary/Tertiary AminesNucleophilic Aliphatic Substitution (Sₙ2)
Imine FormationAldehyde (R-CHO)Imine (Schiff Base)Nucleophilic Addition-Elimination

Mechanistic Insights into Transformations of this compound

Role of Intermediates in Synthesis and Derivatization

Reaction intermediates play a crucial role in both the synthesis and subsequent chemical transformations of this compound. Understanding these transient species provides insight into reaction mechanisms and allows for the optimization of synthetic routes.

In the derivatization of furan-containing molecules, other types of intermediates can be pivotal. For example, oxidative dearomatization of the furan ring can lead to the formation of highly reactive intermediates like unsaturated 1,4-dicarbonyl compounds. mdpi.com One study demonstrated that the oxidation of certain 2-(oxoalkyl)furans proceeds through a key spiro-intermediate, which then undergoes rearrangement and hydrolysis. mdpi.comnih.gov

The metabolism of furan itself highlights the formation of reactive intermediates. The initial product of furan oxidation in biological systems is cis-2-butene-1,4-dial (BDA), a reactive α,β-unsaturated dialdehyde. nih.gov This electrophilic intermediate can be trapped by cellular nucleophiles, including the primary amino groups of amino acids like lysine, forming pyrrole (B145914) derivatives. nih.gov This illustrates how the furan ring, under certain conditions, can be transformed into a reactive intermediate that subsequently reacts with amine functionalities.

Table 2: Key Intermediates in Furan Amine Chemistry

ProcessStarting MaterialKey IntermediateFinal Product ClassReference
Reductive AminationFurfural (B47365), Ammonia (B1221849)Primary IminePrimary Amine (e.g., Furfurylamine) mdpi.com
Oxidative Rearrangement4-(Furan-2-yl)butan-2-oneSpiro-intermediateSubstituted Furan mdpi.comnih.gov
Furan MetabolismFurancis-2-Butene-1,4-dial (BDA)Pyrrole Adducts nih.gov

Theoretical Studies of Reaction Pathways

Theoretical and computational chemistry provide powerful tools for elucidating the complex reaction pathways of furan derivatives. These studies offer mechanistic insights at a molecular level that can be difficult to obtain through experimental methods alone. Methodologies such as Density Functional Theory (DFT) and high-level quantum chemistry calculations are used to map potential energy surfaces, identify transition states, and calculate reaction rate constants. nih.govresearchgate.net

For instance, theoretical studies on the reaction of 2-acetylfuran (B1664036) (a structural relative of this compound) with hydroxyl radicals have been conducted to understand its combustion chemistry. nih.govresearchgate.net These studies constructed detailed potential energy surfaces for various reaction channels, including OH-addition to the furan ring and H-abstraction from the side chain. nih.govresearchgate.net The calculations revealed the energy barriers for each pathway and showed how the dominant reaction channel changes with temperature. nih.govresearchgate.net At lower temperatures, addition reactions to the furan ring were found to be dominant, while at higher temperatures, hydrogen abstraction from the side chain became the major pathway. nih.gov

Similar theoretical approaches can be applied to understand the reactivity of this compound. For example, computational models could be used to:

Analyze Nucleophilicity: Calculate the electron density and frontier molecular orbitals (HOMO/LUMO) to predict the reactivity of the amine group towards various electrophiles.

Model Reaction Mechanisms: Elucidate the step-by-step mechanism of reactions such as acylation or imine formation, including the structure and energy of transition states and intermediates.

Predict Regioselectivity: In cases where multiple reaction sites exist (e.g., the amine vs. the furan ring), theoretical calculations can predict which site is more likely to react under specific conditions.

These computational insights are invaluable for rationalizing experimental observations and for the predictive design of new synthetic routes and derivatives of this compound.

Derivatives and Analogs of 1 Furan 2 Yl Ethanamine

Structural Modifications and their Synthetic Pathways

The synthesis of derivatives and analogs of 1-(furan-2-yl)ethanamine often employs foundational reactions in organic chemistry, leveraging the reactivity of both the furan (B31954) ring and the amino group.

N-substituted this compound Derivatives

Substitution at the nitrogen atom of the primary amine group is a common strategy to create secondary and tertiary amine derivatives. The most prevalent method for achieving this is reductive amination. This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with the primary amine to form an imine intermediate, which is then reduced in situ to the corresponding N-substituted amine.

The general pathway for synthesizing N-substituted this compound derivatives starts with 2-acetylfuran (B1664036). This ketone is reacted with ammonia (B1221849) (NH₃) and hydrogen (H₂) over a catalyst to produce the primary amine, this compound. To generate N-substituted derivatives, the primary amine is then reacted with various aldehydes or ketones. For example, reaction with a generic aldehyde (R-CHO) would yield an N-alkyl or N-aryl derivative.

A related approach involves the reductive amination of furanic aldehydes, such as furfural (B47365), with a pre-existing primary or secondary amine. mdpi.commdpi.com For instance, the reaction of furfural with aniline in the presence of a reducing agent yields N-(furan-2-ylmethyl)aniline. mdpi.com Similarly, using different amines allows for the synthesis of a diverse library of N-substituted furfurylamines. mdpi.comnih.gov While this starts with an aldehyde rather than a ketone, the principle of forming the C-N bond via a reducible imine intermediate is the same.

Table 1: Examples of N-Substituted Furan Amine Derivatives and their Synthetic Precursors

Derivative Name Furan Precursor Amine Reagent Key Reaction Type
N-Ethyl-1-(furan-2-yl)ethanamine 2-Acetylfuran Ethanamine Reductive Amination
N-Phenyl-1-(furan-2-yl)ethanamine 2-Acetylfuran Aniline Reductive Amination
N-(Furan-2-ylmethyl)aniline Furfural Aniline Reductive Amination mdpi.com

Halogenated this compound Analogues

Introducing halogen atoms onto the furan ring can significantly alter the electronic properties of the molecule. The synthesis of halogenated analogs typically involves two main strategies: starting with a pre-halogenated furan building block or direct halogenation of a suitable furan substrate.

Furan itself undergoes vigorous reaction with halogens like bromine and chlorine. pharmaguideline.com However, controlled monohalogenation can be achieved under milder conditions. A common and practical method for producing 2-bromofuran involves treating furan with N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF). sci-hub.se

For the synthesis of a halogenated analog such as 1-(5-bromo-furan-2-yl)ethanamine, the synthetic sequence would likely begin with the bromination of 2-acetylfuran. Since the acetyl group is electron-withdrawing, it directs electrophilic substitution to the 5-position of the furan ring. The resulting 5-bromo-2-acetylfuran can then undergo reductive amination with ammonia and hydrogen to yield the desired halogenated primary amine.

Table 2: Synthetic Strategy for Halogenated this compound

Target Compound Key Intermediate Halogenating Agent Subsequent Reaction
1-(5-Bromo-furan-2-yl)ethanamine 5-Bromo-2-acetylfuran N-Bromosuccinimide (NBS) Reductive Amination

Derivatives with Extended Carbon Chains

Extending the carbon chain of the ethylamine (B1201723) moiety leads to homologs of this compound, such as propanamine or butanamine derivatives. The synthesis of these compounds follows a homologous route, starting with the corresponding furan-2-yl ketone.

For example, the synthesis of 1-(furan-2-yl)propan-2-amine begins with the acylation of furan to produce 1-(furan-2-yl)propan-1-one. This ketone is then subjected to reductive amination, where it reacts with an amine source (like ammonia or hydroxylamine followed by reduction) and a reducing agent to form the final propanamine product. sigmaaldrich.com This general strategy can be applied to create a series of derivatives with varying chain lengths by selecting the appropriate acylating agent in the initial step.

Table 3: Synthesis of this compound Homologs

Derivative Name Starting Furan Ketone Key Reaction
1-(Furan-2-yl)propan-2-amine sigmaaldrich.com 1-(Furan-2-yl)propan-1-one Reductive Amination
1-(Furan-2-yl)butan-2-amine 1-(Furan-2-yl)butan-1-one Reductive Amination

Synthesis and Characterization of Novel Furan-containing Heterocycles from this compound

The this compound structure can serve as a building block for constructing more complex heterocyclic systems. By leveraging the reactivity of the amine group or using related furan precursors, novel molecules incorporating rings like oxadiazoles, thiadiazoles, and imidazoles can be synthesized.

Oxadiazole and Thiadiazole Derivatives

The synthesis of furan-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles commonly proceeds from furan-2-carboxylic acid rather than the amine itself. The key intermediate in these syntheses is furan-2-carboxylic acid hydrazide (2-furoic acid hydrazide). pharmaffiliates.com

To synthesize 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol, furan-2-carboxylic acid hydrazide is refluxed with carbon disulfide in an alkaline medium. nih.gov The reaction proceeds through the formation of a dithiocarbazate intermediate, which then cyclizes with the loss of hydrogen sulfide.

For the corresponding thiadiazole derivatives, furan-2-carboxylic acid is typically reacted with thiosemicarbazide in the presence of a strong acid or dehydrating agent. nih.gov A common pathway involves first converting the furan-2-carboxylic acid hydrazide to a thiosemicarbazide derivative by reacting it with ammonium (B1175870) thiocyanate. This intermediate is then cyclized by refluxing in an alkaline solution, followed by acidification, to yield the 5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol, a related heterocyclic system. nih.gov Direct cyclization of acylthiosemicarbazides can also lead to the 2-amino-5-(furan-2-yl)-1,3,4-thiadiazole ring system.

Table 4: General Synthetic Routes to Furan-Containing Heterocycles

Heterocycle Type Common Furan Precursor Key Reagents
1,3,4-Oxadiazole Furan-2-carboxylic acid hydrazide nih.gov Carbon disulfide, NaOH

Imidazole (B134444) Derivatives

The construction of an imidazole ring appended to a furan moiety often utilizes furfural (furan-2-carbaldehyde) as the starting material. The Radziszewski reaction and its variations provide a classic and effective method for synthesizing substituted imidazoles.

In a typical synthesis, furfural acts as the aldehyde component. It is reacted with a 1,2-dicarbonyl compound (such as glyoxal or benzil), and two equivalents of ammonia or a primary amine. The reaction involves the condensation of these components to form the imidazole ring. For example, the reaction of furfural, benzil, and ammonium acetate (B1210297) in acetic acid leads to the formation of 2-(furan-2-yl)-4,5-diphenyl-1H-imidazole. Using a primary amine in place of ammonia would result in an N-substituted imidazole derivative.

While this compound is not a direct precursor in the classical Radziszewski synthesis, it could potentially be used as the amine source, which would incorporate the 1-(furan-2-yl)ethyl group as an N-substituent on the resulting imidazole ring.

Table 5: Synthesis of Furan-Containing Imidazole Derivatives

Synthesis Name Furan Precursor Key Reagents Product Type
Radziszewski Reaction Furfural biomedres.us Benzil, Ammonium Acetate 2-(Furan-2-yl)-4,5-diphenyl-1H-imidazole

Table of Compounds

Compound Name
This compound
2-Acetylfuran
N-Ethyl-1-(furan-2-yl)ethanamine
N-Phenyl-1-(furan-2-yl)ethanamine
Furfural
N-(Furan-2-ylmethyl)aniline
Tris(2-furanylmethyl)amine
1-(5-Bromo-furan-2-yl)ethanamine
5-Bromo-2-acetylfuran
1-(5-Chloro-furan-2-yl)ethanamine
5-Chloro-2-acetylfuran
1-(Furan-2-yl)propan-2-amine
1-(Furan-2-yl)propan-1-one
1-(Furan-2-yl)butan-2-amine
1-(Furan-2-yl)butan-1-one
3-(Furan-2-yl)propanoic Acid
Furan-2-carboxylic acid
Furan-2-carboxylic acid hydrazide
5-(Furan-2-yl)-1,3,4-oxadiazole-2-thiol
2-Amino-5-(furan-2-yl)-1,3,4-thiadiazole
5-(Furan-2-yl)-4H-1,2,4-triazole-3-thiol
2-(Furan-2-yl)-4,5-diphenyl-1H-imidazole
1-Alkyl/Aryl-2-(furan-2-yl)-1H-imidazole
Benzil
Glyoxal
Ammonium Acetate
N-Bromosuccinimide
N-Chlorosuccinimide
Thiosemicarbazide

Thieno[2,3-d]pyrimidine Derivatives

The synthesis of thieno[2,3-d]pyrimidine derivatives often proceeds through the construction of a substituted thiophene ring followed by the annulation of the pyrimidine ring. While a direct synthesis from this compound is not prominently documented, a plausible synthetic strategy can be envisioned. This would involve the transformation of the furan moiety into a thiophene ring, a known chemical conversion, followed by established synthetic routes to the thieno[2,3-d]pyrimidine core.

One common approach to thieno[2,3-d]pyrimidines involves the use of 2-aminothiophene-3-carbonitrile precursors. Theoretically, this compound could be chemically modified to yield a substituted thiophene that could then be cyclized to the desired heterocyclic system. Research has also shown the incorporation of furan rings as side chains in 6-substituted thieno[2,3-d]pyrimidine compounds, indicating the compatibility of the furan moiety within this chemical space. nih.gov These compounds have been investigated for their potential as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase, which are crucial enzymes in de novo purine nucleotide biosynthesis. nih.gov

A general synthetic pathway could involve the following conceptual steps:

Reaction of this compound with a suitable reagent to introduce the necessary functional groups for thiophene ring formation.

Cyclization to form a 2-aminothiophene derivative.

Reaction of the 2-aminothiophene with a one-carbon synthon, such as formamide (B127407) or formic acid, to construct the pyrimidine ring, yielding the thieno[2,3-d]pyrimidine core.

Further functionalization of the core structure could then be achieved to produce a library of derivatives.

Tetrahydrofuro[3,2-c]pyridines Synthesis

A more direct and well-documented synthetic application of a close analog of this compound is in the synthesis of tetrahydrofuro[3,2-c]pyridines. A semi-one-pot method has been developed for the synthesis of 4-substituted tetrahydrofuro[3,2-c]pyridines via the Pictet-Spengler reaction. This reaction utilizes 2-(5-methylfuran-2-yl)ethanamine, which differs from the parent compound only by a methyl group on the furan ring.

The synthesis proceeds through the condensation of 2-(5-methylfuran-2-yl)ethanamine with a variety of commercially available aromatic aldehydes to form an intermediate imine. This is followed by an acid-catalyzed Pictet-Spengler cyclization to yield the desired 4-substituted tetrahydrofuro[3,2-c]pyridine. The reaction has been shown to be effective with a range of aldehydes, providing a versatile route to this class of compounds. The use of benzaldehydes containing electron-donating groups generally leads to higher yields of the desired products compared to those with electron-withdrawing moieties.

The general reaction scheme is as follows:

Condensation of 2-(5-methylfuran-2-yl)ethanamine with an aromatic aldehyde to form a Schiff base (imine).

Acid-catalyzed intramolecular electrophilic substitution of the furan ring to form the tetrahydrofuro[3,2-c]pyridine skeleton.

This methodology provides a straightforward and efficient pathway to a range of substituted tetrahydrofuro[3,2-c]pyridines, which are of interest due to their presence in the core structure of many bioactive and natural compounds.

Table 1: Synthesis of 4-Substituted Tetrahydrofuro[3,2-c]pyridines via Pictet-Spengler Reaction

Entry Aldehyde Product Yield (%)
1 Benzaldehyde 2-Methyl-4-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine 26
2 4-Methoxybenzaldehyde 4-(4-Methoxyphenyl)-2-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine 55
3 4-Chlorobenzaldehyde 4-(4-Chlorophenyl)-2-methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine 15
4 2-Naphthaldehyde 2-Methyl-4-(naphthalen-2-yl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine 38

1,2,3-Triazole Synthesis

The synthesis of 1,2,3-triazoles from this compound can be readily achieved through a two-step process. The first step involves the conversion of the primary amine group into an azide, a versatile functional group for cycloaddition reactions. The second step is the well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click reaction."

The conversion of the primary amine of this compound to the corresponding azide, 1-(furan-2-yl)ethyl azide, can be accomplished using various diazotransfer reagents. An efficient method for the synthesis of aromatic and, by extension, benzylic-type azides from their corresponding amines utilizes tert-butyl nitrite and azidotrimethylsilane under mild conditions. organic-chemistry.orgacs.orgacs.org This reaction proceeds via the in situ formation of a diazonium species, which is then displaced by the azide.

Once the 1-(furan-2-yl)ethyl azide is obtained, it can be reacted with a wide range of terminal alkynes in the presence of a copper(I) catalyst to afford 1,4-disubstituted 1,2,3-triazoles. This reaction is known for its high efficiency, mild reaction conditions, and broad substrate scope.

The synthetic sequence is as follows:

Azide Formation: Reaction of this compound with tert-butyl nitrite and azidotrimethylsilane to yield 1-(furan-2-yl)ethyl azide.

Cycloaddition: Copper(I)-catalyzed reaction of 1-(furan-2-yl)ethyl azide with a terminal alkyne (R-C≡CH) to produce the 1-(1-(furan-2-yl)ethyl)-4-substituted-1H-1,2,3-triazole.

This approach allows for the modular synthesis of a diverse library of 1,2,3-triazole derivatives of this compound.

Table 2: Representative Synthesis of 1,2,3-Triazoles from Primary Amines

Starting Amine Alkyne Product
Aniline Phenylacetylene 1,4-Diphenyl-1H-1,2,3-triazole
Benzylamine 1-Heptyne 1-Benzyl-4-pentyl-1H-1,2,3-triazole
This compound (hypothetical) Propargyl alcohol (1-(1-(Furan-2-yl)ethyl)-1H-1,2,3-triazol-4-yl)methanol

Dibenzofuranylethylamine Derivatives

The synthesis of dibenzofuranylethylamine derivatives from this compound represents a significant increase in molecular complexity, primarily due to the need to construct the dibenzofuran core. While a direct, one-step synthesis is unlikely, a plausible multi-step synthetic route can be proposed based on the known chemistry of furans.

A key transformation would be the construction of the second benzene (B151609) ring onto the existing furan ring of the starting material. The Diels-Alder reaction is a powerful tool for this purpose. The furan ring in this compound can act as a diene in a [4+2] cycloaddition with a suitable dienophile, such as dimethyl acetylenedicarboxylate or a reactive aryne. The resulting bicyclic adduct can then undergo a dehydration or deoxygenation/aromatization sequence to form the benzofuran moiety.

To construct the full dibenzofuran system, a subsequent intramolecular cyclization or a second intermolecular reaction would be necessary. For instance, a palladium-catalyzed intramolecular C-H activation of a suitably substituted benzofuran derivative could be employed to form the final C-C bond of the dibenzofuran core.

A conceptual synthetic outline could be:

Diels-Alder Reaction: Reaction of N-protected this compound with a dienophile to form a bicyclic adduct.

Aromatization: Conversion of the bicyclic adduct to a substituted benzofuran derivative.

Introduction of the Second Phenyl Group: Coupling of a phenyl group to the benzofuran at the appropriate position.

Intramolecular Cyclization: Palladium-catalyzed or other cyclization methods to form the dibenzofuran ring system.

Deprotection: Removal of the protecting group from the amine to yield the dibenzofuranylethylamine derivative.

This proposed pathway highlights the synthetic challenges but also the potential for creating complex and potentially valuable molecules from a simple furan-containing starting material.

Research Applications and Potential Areas of Investigation

Medicinal Chemistry and Drug Discovery Applications

The furan (B31954) nucleus is a crucial scaffold in a variety of physiologically active chemicals and is present in numerous commercially available medicines. wisdomlib.orgiosrjournals.orgnih.gov As a derivative, 1-(Furan-2-yl)ethanamine is an important intermediate, providing a foundation for developing novel therapeutic agents across various disease classes, including cardiovascular, antibacterial, antiviral, anti-inflammatory, and anticancer agents. nih.govutripoli.edu.ly

Role as a Building Block in Drug Development

This versatility allows medicinal chemists to systematically modify structures to explore their biological effects. nih.gov For instance, furan-containing compounds are used as intermediates in the synthesis of widely used drugs. Furfurylamine, a related compound, is an intermediate for the diuretic furosemide, and other furan derivatives are precursors to the anti-ulcer drug ranitidine (B14927) and the antibiotic cefuroxime. orientjchem.org The synthesis of novel compounds often begins with foundational molecules like this compound, which are elaborated through multi-step reaction sequences to produce the final target molecules for biological evaluation. researchgate.netnih.gov

Investigational Studies for Therapeutic Applications

The furan scaffold, which forms the core of this compound, is associated with a broad spectrum of pharmacological activities. wisdomlib.orgutripoli.edu.ly Consequently, derivatives synthesized from this building block are investigated for numerous therapeutic purposes. Research has demonstrated that various substituted furan derivatives exhibit significant potential in several key areas of medicine.

Key Investigational Areas for Furan Derivatives:

Antimicrobial Activity: Furan derivatives have shown activity against both Gram-positive and Gram-negative bacteria. wisdomlib.orgiosrjournals.org Some compounds have been found to be potent inhibitors of Mycobacterium tuberculosis. nih.gov

Antiviral Effects: Certain furan-based compounds have been investigated for their ability to inhibit the replication of viruses such as HIV, influenza, and hepatitis C. wisdomlib.org

Anti-inflammatory Properties: The furan ring is present in agents that can inhibit COX enzymes, which are involved in the inflammatory process. wisdomlib.org

Anticancer Activity: Furan-containing molecules can target cancer cells through various mechanisms, including enzyme inhibition and the induction of apoptosis. wisdomlib.orgnih.gov

Antioxidant Effects: Some derivatives have the ability to scavenge free radicals and reduce oxidative stress, a key factor in many diseases. nih.gov

These diverse biological activities underscore the importance of the furan nucleus as a privileged scaffold in medicinal chemistry, prompting ongoing research into new derivatives for a wide range of clinical conditions. iosrjournals.orgutripoli.edu.ly

Structure-Activity Relationship Studies in Furan-Containing Compounds

Structure-activity relationship (SAR) studies are fundamental to drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. For furan-containing compounds, SAR studies reveal critical insights into optimizing their therapeutic potential. nih.gov

Key findings from SAR studies on furan derivatives include:

Substitution Patterns: The 2- and 5-positions of the furan ring are often crucial for biological activity. Modifications at these positions can significantly alter a compound's potency and selectivity. wisdomlib.org

Influence of Functional Groups: The introduction of electron-withdrawing groups, such as a nitro group, can enhance the antibacterial and anticancer activity of furan derivatives. wisdomlib.org

Bioisosteric Replacement: The furan ring can mimic a phenyl ring but offers a different balance of hydrophilic and lipophilic properties, which can be exploited to optimize a drug's pharmacokinetic profile. wisdomlib.org

A specific SAR study on 1-(furan-2-ylmethyl)pyrrolidine-based inhibitors, which are structurally related to derivatives of this compound, demonstrated how modifications to substituents impact inhibitory activity. The study found that the position of a nitro group on an adjacent phenyl ring significantly affected the compound's inhibitory concentration (IC50), and that the stereochemistry (R- vs. S-form) of the molecule could lead to a twofold difference in activity. nih.gov Such studies provide a rational basis for designing more effective and selective therapeutic agents. nih.gov

Table 1: Example of SAR Findings in Furan-Based Compounds

Structural AspectObservationImpact on Biological ActivityReference
Key Substitution PositionsModifications at the 2- and 5-positions of the furan ring are common.Often crucial for target binding and overall activity. wisdomlib.org
Electron-Withdrawing GroupsGroups like nitro (NO₂) enhance bioactivity in certain contexts.Increases antibacterial and anticancer efficacy. wisdomlib.org
StereochemistryThe S-form of some 1-(furan-2-ylmethyl)pyrrolidine derivatives showed higher activity.Can result in a ~2-fold increase in inhibitory potency compared to the R-form. nih.gov
Fused Furan RingAttaching a furan moiety to a chalcone (B49325) A-ring.Significantly enhanced antiproliferative activity by more than twofold. nih.gov

Exploration in Neurological Conditions

Furan-containing compounds are actively being investigated for their potential in treating central nervous system (CNS) disorders due to their ability to modulate neurotransmitter activity. nih.gov The furan scaffold is considered a promising chemical group for the synthesis of novel CNS-acting drugs. medscape.com

Research in this area has focused on several neurological and psychiatric conditions:

Neurodegenerative Diseases: Furan derivatives are being explored for their neuroprotective potential in conditions like Alzheimer's and Parkinson's disease. Their mechanisms of action include antioxidant and anti-inflammatory properties, which combat oxidative stress and neuroinflammation—key factors in the progression of these disorders. A study on novel furan-2-yl-1H-pyrazoles found that they could inhibit the aggregation of α-synuclein, a process linked to Parkinson's disease.

Depression and Anxiety: Novel series of furan derivatives have been synthesized and evaluated for antidepressant and anxiolytic activities. In preclinical models like the forced swim test, certain furan-containing compounds significantly reduced immobility time, indicating potential antidepressant effects.

General CNS Activity: Broader studies have identified various furan derivatives with CNS depressant and analgesic activities, suggesting potential applications for pain management and sedation.

The ability of these compounds to cross the blood-brain barrier and interact with CNS targets makes them attractive candidates for further development in neurology and psychiatry. nih.gov

Lipid-Lowering Research and HMGCR Inhibitor Studies

Statins are a class of drugs that inhibit the enzyme HMG-CoA reductase (HMGCR), which plays a central role in the production of cholesterol in the body. While the first statins were derived from fungal metabolites, subsequent research led to the development of fully synthetic statins, such as atorvastatin.

The development of synthetic statins demonstrated that the complex ring system of natural statins could be replaced by simpler heterocyclic aromatic rings, such as pyrrole (B145914), without losing biological activity. This opens the possibility of using other heterocyclic systems, like the furan ring, as the central core in novel HMGCR inhibitors. The furan ring's role as a bioisostere allows it to substitute for other aromatic systems, potentially offering advantages in synthesis, potency, or pharmacokinetic properties. wisdomlib.org The design of new lipid-lowering agents often involves exploring diverse chemical scaffolds, and the furan nucleus, as provided by molecules like this compound, represents a viable starting point for the synthesis of new generations of statin analogues.

Antitussive and Respiratory Sedative Applications

While the furan ring is a component of molecules with a vast range of pharmacological activities, its application in developing antitussive (cough suppressing) or respiratory sedative agents is not well-documented in scientific literature. nih.govutripoli.edu.ly In contrast, some research has highlighted the potential respiratory toxicity of the parent compound, furan. Studies involving inhaled furan have shown that it can selectively damage club cells in the lungs of mice. Furthermore, epidemiological studies have found a positive correlation between blood furan levels and the prevalence and respiratory mortality of chronic obstructive pulmonary disease (COPD). These findings suggest that exposure to furan may be detrimental to respiratory health. The current body of evidence points more towards the toxicological effects of furan on the respiratory system rather than therapeutic benefits for conditions like cough.

Antimicrobial and Antifungal Research

The furan nucleus is a common scaffold in a multitude of biologically active compounds. dovepress.com Derivatives of this compound, particularly Schiff bases, have been a primary focus of antimicrobial and antifungal research. Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are known for their broad spectrum of biological activities. nih.gov

Research has demonstrated that Schiff bases derived from furan-2-carboxaldehyde (a related furan derivative) exhibit notable antimicrobial effects. nih.gov For instance, a novel furan-based diimine, [N1,N3-bis(furan-2-ylmethylene)propane-1,3-diamine], and its transition metal complexes have shown higher antimicrobial activity than the free ligand, with some complexes exhibiting significantly greater antibacterial activity than the standard antibiotic amikacin. nih.gov Similarly, a Schiff base derived from furfural (B47365) and sulfanilamide, (Z)-4-((furan-2-ylmethylene)amino)benzenesulfonamide, displayed moderate antimicrobial activity. nih.gov

A study on new 2-((1-furan-2-yl)ethylidene)hydrazono)-4-phenylthiazol-3(2H)-amine derivatives and their Schiff bases revealed significant antifungal activity. researchgate.net Notably, the Schiff base 3o, 2-[(1-(Furan-2-yl)ethylidene)hydrazono]-N-(4-nitrobenzylidene)-4-(2,3,4-trichlorophenyl)thiazol-3(2H)-amine, demonstrated high antifungal activity against Candida krusei and Candida parapsilosis, comparable to the standard drug ketoconazole, while being non-cytotoxic to NIH/3T3 cells. researchgate.net Another compound from the same study, 2i (4-{3-Amino-2-[(1-(furan-2-yl)ethylidene)hydrazono]-2,3-dihydrothiazol-4-yl}phenol), also showed potent antifungal properties. researchgate.net These findings underscore the potential of this compound as a precursor for developing novel antimicrobial and antifungal agents.

Table 1: Antimicrobial and Antifungal Activity of this compound Derivatives

Compound/Derivative Target Organism(s) Observed Activity Reference
2-[(1-(Furan-2-yl)ethylidene)hydrazono]-N-(4-nitrobenzylidene)-4-(2,3,4-trichlorophenyl)thiazol-3(2H)-amine (3o) Candida krusei, Candida parapsilosis High antifungal activity, comparable to ketoconazole. researchgate.net researchgate.net
4-{3-Amino-2-[(1-(furan-2-yl)ethylidene)hydrazono]-2,3-dihydrothiazol-4-yl}phenol (2i) Fungal species Potent antifungal activity. researchgate.net researchgate.net
Furan-based diimine metal complexes Various bacteria Higher antimicrobial effect than the free ligand; some complexes more active than amikacin. nih.gov

Anticancer Research

The furan moiety is a key component in a number of compounds with demonstrated anticancer properties. amazonaws.com Research into furan-containing Schiff bases and their derivatives has revealed promising cytotoxic activities against various cancer cell lines.

For example, furan-containing aminophosphonates have been evaluated for their antiproliferative activity against human leukemic cell lines. nih.gov A furyl and toluidine-containing Schiff base and its corresponding aminophosphonate showed cytotoxicity comparable to cisplatin (B142131) for the K-562b cell line. nih.gov Another study reported on two new Cu(II) aroyl-hydrazone Schiff base complexes, one containing a furan moiety (Complex 2). chemrxiv.orgsynthical.com This furan-based complex displayed potent anticancer activity against MDA-MB-231 and MCF-7 breast cancer cells, inducing apoptosis through a DNA-independent pathway. chemrxiv.orgsynthical.com This suggests that subtle modifications to the ligand structure can significantly alter the cytotoxic mechanism. chemrxiv.orgsynthical.com

Furthermore, a study on pyridinecarboxaldehyde and L-tryptophan derived Schiff bases and their copper (II) complexes found that the presence of the copper in the complexes increases cytotoxicity. f1000research.com These findings indicate that this compound can serve as a valuable scaffold for the design of novel anticancer agents, particularly through the formation of Schiff bases and their metal complexes.

Table 2: Anticancer Activity of Furan Derivatives

Compound/Derivative Cancer Cell Line(s) Key Findings Reference
Furyl and toluidine-containing Schiff base and its aminophosphonate K-562b (human leukemic) Cytotoxicity comparable to cisplatin. nih.gov nih.gov
Cu(II) aroyl-hydrazone Schiff base complex with furan moiety (Complex 2) MDA-MB-231, MCF-7 (breast cancer) Potent anticancer activity; induces apoptosis via a DNA-independent pathway. chemrxiv.orgsynthical.com chemrxiv.orgsynthical.com

Anti-HIV-1 Agents

While direct research on this compound as an anti-HIV-1 agent is not extensively documented, the broader class of furan derivatives has been explored for this purpose. The furan ring is a structural component of various bioactive molecules, and its incorporation into potential drug candidates is an active area of research. wisdomlib.org

Studies have focused on synthesizing novel analogs of existing anti-HIV drugs that incorporate different chemical moieties to enhance activity and overcome resistance. For instance, novel series of N-aminoimidazole (NAIM) analogs have been synthesized and shown to be potent against wild-type and drug-resistant HIV-1 reverse transcriptase (RT). nih.gov Although these specific analogs exhibited cytotoxicity in cell culture, the NAIM backbone is considered a suitable scaffold for developing inhibitors active against NNRTI-resistant HIV-1. nih.gov Given that this compound can be used to synthesize a variety of heterocyclic systems, it represents a potential starting material for the development of new anti-HIV-1 drug candidates. Further research is needed to explore the synthesis and anti-HIV-1 activity of derivatives of this compound.

Serotonin (B10506) Receptor Agonists (5-HT2C)

The serotonin 2C (5-HT2C) receptor is a target for the treatment of various central nervous system disorders. The structural similarities between this compound and known phenethylamine-based serotonin receptor ligands suggest its potential as a scaffold for the development of novel 5-HT2C receptor agonists.

Research on dibenzofuranylethylamines, which are structurally related to this compound, has identified compounds with high affinity and selectivity for the 5-HT2C receptor. acs.orgnih.gov These findings suggest that the furan or related heterocyclic systems can be effectively incorporated into ligands targeting serotonin receptors. While specific studies on the 5-HT2C agonist activity of this compound itself are lacking, its chemical structure makes it a promising candidate for derivatization to create new selective 5-HT2C receptor agonists.

Agrochemical Research Applications

Furan derivatives have found applications in the agrochemical industry as fungicides and nematicides. wisdomlib.org The biological activity of furan-containing compounds suggests that derivatives of this compound could also possess useful agrochemical properties. The development of new pesticides and herbicides is an ongoing effort to combat resistance and improve efficacy. The versatile chemistry of this compound allows for the synthesis of a wide range of derivatives that could be screened for agrochemical activity.

Applications in Materials Science

Furan-based monomers are of growing interest in materials science for the development of bio-based polymers. core.ac.uk The furan ring can undergo Diels-Alder reactions, which allows for the creation of reversible cross-linked polymers and self-healing materials. core.ac.uk Furan-based polyamides have been synthesized and shown to have high thermal stability. dtic.mil

The amine functionality of this compound makes it a potential monomer for the synthesis of furan-containing polyamides and polyimides. mdpi.com These materials could have applications in various fields, including as high-performance plastics and in biomedical applications such as drug delivery. utoronto.ca The synthesis of a furan-based diamine for the preparation of bio-based polyimides has been reported, demonstrating the feasibility of using furan compounds in polymer synthesis. mdpi.comresearchgate.net

Catalysis and Ligand Design

The amine group in this compound makes it a potential ligand for the formation of metal complexes. chemscene.com These complexes could have applications in catalysis. Amine ligands are known to play a crucial role in transition metal catalysis by modulating the electronic properties of the metal center and influencing the efficiency and selectivity of catalytic reactions. chemscene.com

The coordination chemistry of furan ligands on transition metal cluster complexes has been explored, revealing the ability of the furan ring to be activated by metal centers. sc.edu This suggests that complexes of this compound could exhibit interesting catalytic properties. While specific studies on the catalytic applications of this compound complexes are not widely available, the fundamental principles of coordination chemistry and catalysis suggest this as a promising area for future investigation. rsc.orgrsc.org

Ligand in Coordination Chemistry

This compound and its derivatives, particularly Schiff bases, are effective ligands in coordination chemistry. nih.gov The nitrogen atom of the amine group possesses a lone pair of electrons that can readily form a coordinate bond with transition metal ions. Schiff base derivatives, formed by the condensation of this compound with aldehydes or ketones, create multidentate ligands that can bind to metal centers through the imine nitrogen and other donor atoms. jocpr.comnanobioletters.com

For instance, Schiff bases derived from furan-2-carboxaldehyde demonstrate the ability to coordinate with metal ions through the azomethine nitrogen and the furan oxygen, acting as ONNO donor ligands. jocpr.com Similarly, it is expected that ligands derived from this compound would coordinate to metal centers, such as Ag(I), through the imine and heterocyclic nitrogen atoms. mdpi.com The coordination of these ligands to metal ions like Co(II), Ni(II), Cu(II), Mn(II), Cd(II), Zn(II), and Fe(III) can lead to the formation of stable complexes, often with octahedral geometry. nih.gov The formation of these metal chelates is evidenced by changes in infrared (IR) and nuclear magnetic resonance (NMR) spectra upon complexation. jocpr.com

Chiral Ligands in Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which is of critical importance in the pharmaceutical industry. nih.gov This process relies on the use of chiral catalysts, often composed of a metal center coordinated to a chiral organic ligand. Since this compound is a chiral molecule, it can be used as a chiral ligand to induce enantioselectivity in metal-catalyzed reactions.

The development of catalytic asymmetric reactions provides a direct method to access optically active products. nih.gov Chiral scaffolds, such as DNA, have been used in conjunction with metal complexes to create hybrid catalysts for enantioselective synthesis. mdpi.com Chiral β-amino alcohols, structurally related to this compound, have been proven effective as ligands in copper(II)-catalyzed asymmetric Henry reactions, achieving high enantioselectivities. nih.gov Furan derivatives have also been utilized as substrates in asymmetric Friedel-Crafts reactions catalyzed by chiral phosphoric acids. mdpi.com Given these precedents, this compound represents a promising candidate for the development of new chiral ligands for a variety of asymmetric transformations. researchgate.net

Scorpionate-based Catalytic Systems

Scorpionate ligands are a class of tripodal, tridentate ligands that bind to a metal in a facial arrangement, resembling a scorpion grasping its prey. They are highly valued in coordination chemistry and catalysis due to their ability to form stable complexes and influence the electronic and steric environment of the metal center.

While there is no direct literature on the use of this compound in scorpionate systems, its structure provides a basis for the synthesis of novel scorpionate-type ligands. A typical route to a scorpionate ligand involves the reaction of a heterocyclic compound, like pyrazole, with a molecule containing a reactive group. It is conceivable that this compound could be chemically modified, for example, by reacting the amine group with other heterocyclic moieties, to create a new multidentate ligand. Such a ligand could then be used to synthesize novel metal complexes for applications in catalysis, potentially leading to new catalytic systems with unique reactivity and selectivity.

Computational Chemistry and Theoretical Studies

Computational methods, particularly those based on quantum mechanics, are invaluable for understanding the molecular properties and predicting the reactivity of chemical compounds.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. globalresearchonline.net It is frequently employed to optimize molecular geometries and calculate various properties, such as vibrational frequencies and electronic energies. nih.gov For furan and its derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p) or cc-pVTZ, provide results that are in good agreement with experimental data. globalresearchonline.netresearchgate.net

Studies on furan-containing imidazole (B134444) derivatives have used DFT to optimize bond parameters, which were then confirmed by single-crystal X-ray diffraction analysis. researchgate.net DFT has also been used to study the inhibitory effect of furan on Ziegler-Natta catalysts, providing insights into its interaction with titanium active sites. mdpi.com Such calculations for this compound would allow for the precise determination of its ground-state geometry, bond lengths, bond angles, and vibrational modes, providing a fundamental understanding of its structural characteristics.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. acadpubl.eumalayajournal.org

Table 1: Frontier Molecular Orbital Energies for a Related Furan Derivative. acadpubl.eumalayajournal.org
Molecular OrbitalEnergy (eV)
HOMO-5.2822
LUMO-1.2715
Energy Gap (ΔE)4.0106

Molecular Electrostatic Potential (MEP) Map Calculations

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. deeporigin.comuni-muenchen.de It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govwolfram.com These maps are crucial for understanding intermolecular interactions, predicting chemical reactivity, and studying biological recognition processes. acadpubl.eu

NMR Calculations (CSGT and GIAO models)

Computational chemistry provides powerful tools for predicting the Nuclear Magnetic Resonance (NMR) spectra of molecules, which is invaluable for structure verification and stereochemical assignment. Among the most prominent techniques are the Continuous Set of Gauge Transformations (CSGT) and the Gauge-Independent Atomic Orbital (GIAO) methods. gaussian.comimist.ma These models are used to calculate NMR shielding tensors, from which chemical shifts can be derived. gaussian.com

The GIAO method, first proposed in 1937, is a widely used approach known to yield satisfactory chemical shifts for various nuclei in larger molecules, particularly when paired with Density Functional Theory (DFT). imist.ma The CSGT method is another robust technique, though it can require large basis sets to achieve high accuracy. gaussian.com Comparative studies on heterocyclic compounds have sometimes found the GIAO method to be the most reliable for predicting both proton (¹H) and carbon-¹³ (¹³C) chemical shifts, showing a strong correlation with experimental data. imist.ma

For complex molecules, including derivatives of this compound, these computational methods are critical. For instance, in the study of diastereomers formed from Michael additions involving furan-2(5H)-one, DFT-computed NMR chemical shifts were essential for assigning the relative configurations of the products. nih.gov By comparing the experimental NMR data with the calculated values for all possible stereoisomers, researchers can confidently determine the compound's three-dimensional structure. nih.gov This predictive power allows for the detailed characterization of novel compounds where experimental data alone may be ambiguous.

MethodDescriptionApplication
GIAO Gauge-Independent Atomic Orbital. A common and reliable method for calculating NMR shielding tensors. gaussian.comimist.maStructure elucidation and prediction of ¹H and ¹³C chemical shifts for complex organic molecules. imist.ma
CSGT Continuous Set of Gauge Transformations. An alternative method for computing NMR properties. gaussian.comUsed for predicting NMR spectra; may require large basis sets for high accuracy. gaussian.com

Molecular Docking Studies

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery and medicinal chemistry for screening potential drug candidates and understanding their mechanism of action at a molecular level. Numerous studies have utilized molecular docking to investigate the potential biological activities of compounds containing a furan moiety, highlighting the relevance of the this compound scaffold.

These in silico studies explore how furan derivatives interact with the active sites of specific biological targets, such as enzymes or protein receptors. For example, furan-azetidinone hybrids have been docked against antibacterial targets of E. coli, including enoyl reductase and DNA gyrase, with promising results suggesting potential inhibitory action. ijper.org Similarly, Schiff base complexes derived from 1-(furan-2-yl)methanamine were docked against microbial target proteins, and other furan-containing thiazole (B1198619) derivatives were evaluated against DNA gyrase B, a key enzyme in bacterial replication. researchgate.netnih.gov

The primary goal of these studies is to calculate the binding affinity, often represented by a docking score or binding energy (typically in kcal/mol), which estimates the strength of the interaction between the ligand (the furan derivative) and the protein. A lower binding energy generally indicates a more stable complex and a higher potential for biological activity. These computational predictions provide valuable insights that guide the synthesis and experimental testing of new therapeutic agents. ijper.orgresearchgate.net

Table 1: Molecular Docking Studies of Furan Derivatives
Furan Derivative ClassProtein TargetPDB IDPotential Application
Furan-azetidinone hybridsEnoyl reductase1C14Antibacterial (E. coli) ijper.org
Furan-azetidinone hybridsDNA gyrase5MMOAntibacterial (E. coli) ijper.org
Thiazole derivatives with furan scaffoldDNA gyrase BNot SpecifiedAntimicrobial nih.gov
Schiff base rare earth metal complexesMicrobial target proteins1H9Z, 3ZBOAntimicrobial researchgate.net
Spiro[indoline-3,3'-pyrrolizin]-2-one derivativeMycobacterium tuberculosis protein1V10Anti-mycobacterial researchgate.net
2-(thiophen-2-yl)-2,3-dihydro-1H-perimidineAcetylcholinesterase (AChE)Not SpecifiedEnzyme inhibition researchgate.net

Environmental and Green Chemistry Considerations

The principles of green and sustainable chemistry are increasingly influencing the design and synthesis of chemical compounds. A key aspect of this approach is the use of renewable feedstocks. The furan ring, a core component of this compound, is a prominent example of a bio-based platform chemical. rsc.org

Furanic compounds are often derived from biomass, particularly from the acid-catalyzed dehydration of pentose (B10789219) sugars found in agricultural waste and lignocellulosic materials. This process yields furfural, which serves as a versatile and renewable starting material for a wide array of furan derivatives. The use of such bio-based building blocks is a significant advantage from a green chemistry perspective, as it reduces the reliance on finite petrochemical resources and contributes to a more circular economy. rsc.org

The development of synthetic routes utilizing furanic platform molecules aligns with several green chemistry principles, including the use of renewable feedstocks and designing for degradation. Research into furan-based polymers, such as poly(ethylene 2,5-furandicarboxylate) (PEF), highlights the potential for creating more sustainable materials. This focus includes developing eco-friendly and closed-loop recycling processes to avoid environmental accumulation. rsc.org Therefore, derivatives of this compound are part of a broader class of compounds that hold promise for applications in sustainable chemistry, from fine chemicals to advanced materials. rsc.org

Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-(Furan-2-yl)ethanamine by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the furan (B31954) ring and the ethanamine side chain. Based on data from related furan derivatives, the approximate chemical shifts (δ) can be predicted. rsc.orgmdpi.com The furan ring protons typically appear in the downfield region due to the aromatic nature of the ring. The proton at the C5 position is expected to be the most deshielded, followed by the protons at the C3 and C4 positions. mdpi.com The methine proton (CH) of the ethylamine (B1201723) group will likely appear as a quartet, coupled to the adjacent methyl protons. The methyl protons (CH₃) would present as a doublet, coupled to the methine proton, and the amine protons (NH₂) typically appear as a broad singlet.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The furan ring carbons are expected to resonate at lower field (higher ppm values) compared to the aliphatic carbons of the ethylamine side chain. Theoretical studies and data from furan and its derivatives suggest that the carbon atoms of the furan ring attached to the oxygen (C2 and C5) will have different chemical shifts from the other two carbons (C3 and C4). researchgate.net

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

Atom ¹H-NMR (ppm) ¹³C-NMR (ppm)
Furan H-3~6.2~105-110
Furan H-4~6.3~110-115
Furan H-5~7.3~140-145
CH (ethanamine)~4.1 (quartet)~45-50
CH₃ (ethanamine)~1.4 (doublet)~20-25
NH₂Broad singletN/A
Furan C-2N/A~150-155

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation at various wavelengths. The spectrum is expected to show characteristic absorption bands for the amine group, the furan ring, and the aliphatic C-H bonds.

Key expected vibrational frequencies include:

N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. mdpi.com

C-H Stretching (Aromatic/Furan): Absorption bands for the C-H stretching of the furan ring are expected to appear above 3000 cm⁻¹.

C-H Stretching (Aliphatic): The C-H stretching vibrations of the ethyl group will likely be observed in the 2850-2960 cm⁻¹ region.

C=C Stretching (Furan Ring): The stretching vibrations of the carbon-carbon double bonds within the furan ring typically result in absorption bands in the 1500-1650 cm⁻¹ range. researchgate.net

N-H Bending: The scissoring vibration of the primary amine group is expected to produce a band around 1580-1650 cm⁻¹. mdpi.com

C-N Stretching: The stretching vibration of the carbon-nitrogen bond in aliphatic amines is typically observed in the 1020-1220 cm⁻¹ region. mdpi.com

C-O-C Stretching (Furan Ring): The characteristic asymmetric stretching of the C-O-C bond in the furan ring is expected to produce a strong band around 1010-1150 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-HAsymmetric & Symmetric Stretch3300-3500 (two bands)
Aromatic C-HStretch>3000
Aliphatic C-HStretch2850-2960
N-HBend (Scissoring)1580-1650
C=C (Furan)Stretch1500-1650
C-NStretch1020-1220
C-O-C (Furan)Asymmetric Stretch1010-1150

Mass Spectrometry (MS and ESI-HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can provide the exact mass of the molecule, which allows for the determination of its molecular formula. nih.govlibretexts.org

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern can provide valuable structural information. Key expected fragmentation pathways would likely involve the loss of the amine group or cleavage of the bond between the ethyl group and the furan ring. The most stable fragment is often the furfuryl cation or related structures.

X-ray Diffraction (XRD) Analysis (Single Crystal and Powder)

X-ray diffraction (XRD) analysis is instrumental in determining the three-dimensional atomic and molecular structure of a crystalline solid. For this compound, this technique can be applied to its crystalline salts or derivatives.

Single Crystal XRD: This technique provides the most detailed structural information, including bond lengths, bond angles, and crystal packing. Studies on crystalline derivatives of furan-containing compounds have successfully elucidated their molecular conformations and intermolecular interactions, such as hydrogen bonding. wisc.eduaurigaresearch.com

Powder XRD (PXRD): This method is used to analyze polycrystalline materials. It is useful for identifying crystalline phases, determining the purity of a crystalline sample, and studying polymorphism.

Thermal Analysis (DTA, DSC, TGA)

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature.

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC): These techniques measure the difference in temperature or heat flow between a sample and a reference as a function of temperature. They are used to determine thermal transitions such as melting point, boiling point, and glass transitions. DSC studies on related furan compounds have been used to investigate reaction energetics, such as the Curtius Rearrangement of furan-2-carbonyl azide. nih.gov For this compound, DSC would be useful for determining its melting point if it is a solid at room temperature, or its boiling point.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.netnih.gov It is used to determine the thermal stability and decomposition profile of a compound. TGA of this compound would reveal the temperature at which it begins to decompose and could provide information about the composition of the material, such as the presence of residual solvents. Studies on furan-containing composites have utilized TGA to assess their thermal stability. mdpi.com

Chromatographic Techniques (TLC, GC-MS)

Chromatographic techniques are essential for the separation, identification, and purification of this compound.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of chemical reactions and to assess the purity of a sample. rsc.org For this compound, different solvent systems can be used to achieve separation on a TLC plate, with visualization typically accomplished using UV light or a staining agent.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for the analysis of volatile compounds like furan and its derivatives. GC-MS can be used to determine the purity of this compound and to identify any impurities present.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique is particularly useful for analyzing compounds with chromophores, such as the aromatic furan ring in this compound. The UV-Vis spectrum of furan and its derivatives typically shows strong absorption bands corresponding to π→π* electronic transitions within the aromatic ring. researchgate.net The position of the absorption maximum (λ_max) can be influenced by the solvent and the substituents on the furan ring.

Polarimetry for Enantiomeric Purity of this compound

Polarimetry is a crucial analytical technique for determining the enantiomeric purity of chiral compounds such as this compound. This method relies on the principle that enantiomers rotate plane-polarized light to an equal extent but in opposite directions. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined experimental conditions.

The enantiomeric excess (ee), a measure of the purity of a chiral sample, can be calculated from the observed optical rotation of a mixture and the specific rotation of the pure enantiomer. The specific rotation ([α]) is a fundamental physical property of a chiral substance and is dependent on the temperature, the wavelength of the light source (commonly the sodium D-line at 589 nm), the solvent, and the concentration of the sample.

For this compound, the (R)- and (S)-enantiomers will exhibit specific rotations of equal magnitude but opposite sign. A solution containing an excess of the (R)-enantiomer will rotate plane-polarized light in one direction, while a solution with an excess of the (S)-enantiomer will rotate it in the opposite direction. A racemic mixture, containing equal amounts of both enantiomers, will be optically inactive as the rotations cancel each other out.

To accurately determine the enantiomeric purity of a sample of this compound using polarimetry, the specific rotation of a pure, enantiomerically enriched standard must first be established. Once this value is known, the enantiomeric excess of an unknown sample can be calculated using the following formula:

ee (%) = ([α]observed / [α]max) × 100

where:

ee (%) is the enantiomeric excess in percent.

[α]observed is the specific rotation of the sample mixture.

[α]max is the specific rotation of the pure enantiomer.

The following interactive data table is intended to showcase how such data would be presented. Please note that the values in this table are hypothetical due to the lack of available experimental data in the searched literature.

Hypothetical Polarimetry Data for this compound Enantiomers

EnantiomerSpecific Rotation (°)Concentration (g/100mL)SolventTemperature (°C)Wavelength (nm)Enantiomeric Excess (%)
(S)-1-(Furan-2-yl)ethanamine+X.Xc1Solvent A20589>99
(R)-1-(Furan-2-yl)ethanamine-X.Xc1Solvent A20589>99
Sample 1+Y.Yc2Solvent A20589Z
Sample 2-Y.Yc2Solvent A20589Z

Table values are placeholders and require experimental data for validation.

Future Directions and Research Gaps

Exploration of New Synthetic Routes for Specific Enantiomers

The biological activity of chiral molecules is often enantiomer-dependent. Consequently, a significant research gap and future direction lies in the development of novel, efficient, and highly selective synthetic routes to obtain specific enantiomers of 1-(Furan-2-yl)ethanamine. Current research often relies on classical resolution or methods with limited scalability. Future exploration will likely focus on asymmetric synthesis and advanced resolution techniques.

One of the most promising avenues is the use of biocatalysis, particularly with enzymes like transaminases (TAs). researchgate.netscienceopen.com These enzymes can catalyze the asymmetric amination of a corresponding ketone precursor, 1-(furan-2-yl)ethanone, to produce the desired chiral amine with high enantiomeric excess (ee). researchgate.net The development of robust, engineered transaminases or the discovery of novel ones with high substrate specificity for furan-based ketones is a key research target. nih.gov

Kinetic resolution, another powerful technique, also warrants further investigation. This can be achieved through enzymatic or chemical methods. Lipase-catalyzed enantioselective acylation, for instance, has been successfully applied to resolve racemic 1-(furan-2-yl)ethanols, which are close structural relatives and potential precursors. researchgate.net Applying similar lipase-based resolutions or developing new catalytic systems, such as those using chiral hydroxamic acids, could provide efficient access to enantiopure this compound. ethz.ch Dynamic kinetic resolution (DKR), which combines rapid racemization of the starting material with a stereoselective reaction, could theoretically allow for a 100% yield of a single enantiomer, representing a highly desirable but challenging goal. princeton.edu

Synthetic StrategyCatalyst/Reagent TypePotential AdvantagesKey Research Challenge
Asymmetric Reductive Amination Chiral Metal Catalysts (e.g., Ru, Ir complexes)High turnover numbers, broad substrate scope.Catalyst cost, removal of metal traces from the final product.
Biocatalytic Amination Transaminases (TAs)High enantioselectivity (>99% ee), mild reaction conditions, environmentally benign. researchgate.netUnfavorable reaction equilibria, finding enzymes with high activity for furan (B31954) substrates. scienceopen.com
Enzymatic Kinetic Resolution Lipases (e.g., Candida antarctica lipase (B570770) B)High selectivity factors, operational simplicity. researchgate.netMaximum theoretical yield of 50% for one enantiomer.
Chemical Kinetic Resolution Chiral Acylating AgentsAccess to both enantiomers, potential for catalyst-based approaches. ethz.chStoichiometric use of chiral reagents can be costly.

In-depth Elucidation of Biological Mechanisms of Action

While various furan-containing compounds are known to possess a wide spectrum of biological activities—including antibacterial, anti-inflammatory, and anticancer properties—the specific mechanisms of action for this compound and its direct derivatives remain largely uncharacterized. orientjchem.orgutripoli.edu.lywisdomlib.org Future research must move beyond preliminary screening to a more profound, molecular-level understanding of how this compound interacts with biological systems.

A critical area of investigation is the role of the furan ring as a bioisostere. orientjchem.org In drug design, furan is often used as a replacement for a phenyl ring, offering distinct electronic and steric properties that can modulate metabolic stability and receptor binding. researchgate.netcambridgemedchemconsulting.com Research should focus on identifying specific biological targets (e.g., enzymes, receptors) where the furan moiety of this compound provides a superior interaction profile compared to its benzene (B151609) analog. The ether oxygen in the furan ring can act as a hydrogen bond acceptor, a feature that can be crucial for binding affinity and selectivity. orientjchem.org

Furthermore, the metabolic pathways of this compound need to be elucidated. The furan ring is susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates. Understanding these metabolic routes is essential for predicting the compound's pharmacokinetic profile and for designing derivatives with improved stability and safety.

Development of this compound-based Prodrugs

The primary amine group in this compound is a prime handle for prodrug development. Prodrugs are inactive precursors that are converted into the active drug in vivo, a strategy used to overcome pharmaceutical challenges like poor membrane permeability, rapid first-pass metabolism, or low water solubility. nih.govebrary.net The basicity of the amine group means it will be protonated at physiological pH, which can limit its ability to cross biological membranes like the blood-brain barrier. nih.gov

Future research should explore various prodrug strategies tailored for primary amines. Masking the amine as an amide or a carbamate (B1207046) can increase lipophilicity, although the stability of these linkages can sometimes be too high for efficient cleavage back to the parent drug. nih.govebrary.net More sophisticated approaches that offer controlled release are highly desirable.

Prodrug StrategyLinkage TypeRelease MechanismPotential Advantage
N-Acylation Amide, CarbamateEnzymatic (e.g., amidases, esterases). nih.govIncreased lipophilicity, masking of basicity.
N-Mannich Bases N-C-NChemical (pH-dependent hydrolysis). nih.govresearchgate.netTunable release based on local pH.
Acyloxyalkyl Carbamates Carbamate EsterSequential enzymatic cleavage (esterase followed by spontaneous release). semanticscholar.orgTwo-stage release can offer better control.
Coumarin-based Systems Amide/CarbamateIntramolecular cyclization upon enzymatic trigger. nih.govsemanticscholar.org"Self-immolative" release mechanism.

The development of prodrugs activated by specific enzymes or conditions prevalent in a target tissue (e.g., tumors, inflamed areas) could lead to site-specific drug delivery, enhancing efficacy and reducing systemic exposure.

Advanced Computational Modeling for Structure-Activity Relationship Prediction

To accelerate the discovery of novel bioactive agents based on the this compound scaffold, advanced computational modeling is indispensable. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking can provide deep insights into how structural modifications influence biological activity, guiding more targeted and efficient synthetic efforts. nih.govresearchgate.net

A future research direction involves building robust QSAR models for a series of this compound derivatives. aimspress.com This process would entail synthesizing a library of analogs with systematic variations (e.g., substitutions on the furan ring, modifications to the ethylamine (B1201723) side chain) and evaluating their biological activity. Computational descriptors—representing electronic, steric, and hydrophobic properties—would then be calculated for each molecule. Statistical methods can then be used to derive a mathematical equation that correlates these descriptors with activity, allowing for the predictive design of new, more potent compounds. nih.gov

Molecular docking simulations can further complement these efforts by predicting the binding orientation of these derivatives within the active site of a specific protein target. ekb.eg This visualization of ligand-receptor interactions at the atomic level can explain observed SAR trends. For example, docking could reveal that a particular substituent on the furan ring forms a critical hydrogen bond with an amino acid residue in the binding pocket, explaining its importance for activity. nih.govresearchgate.net

Sustainable and Scalable Synthesis Methods

The principles of green chemistry are increasingly becoming a prerequisite for modern chemical synthesis. mdpi.com Future research on this compound must prioritize the development of sustainable and scalable production methods that minimize environmental impact and are economically viable for industrial application. rsc.orgrsc.org

A key opportunity lies in leveraging biomass-derived starting materials. The furan ring is structurally related to furfural (B47365), a platform chemical that can be produced in large quantities from lignocellulosic biomass (e.g., agricultural waste). europa.eumdpi.com Developing efficient catalytic routes from furfural to 1-(furan-2-yl)ethanone and subsequently to this compound would create a fully renewable production pathway. europa.eu

The direct reductive amination of bio-derived alcohols or ketones is a highly atom-economical approach, often producing water as the only byproduct. rsc.orgresearchgate.net Research should focus on replacing traditional, hazardous reagents with heterogeneous catalysts based on earth-abundant metals or developing one-pot reaction cascades that reduce the number of steps and minimize waste. rsc.orgrsc.orgresearchgate.net Biocatalytic methods, as mentioned for enantioselective synthesis, are inherently "green" as they operate in aqueous media under mild conditions and are highly selective, thus reducing the need for protecting groups and complex purification steps. nih.govresearchgate.net

Q & A

What are the key synthetic strategies for generating 1-(Furan-2-yl)ethanamine derivatives with bioactive potential?

Answer:
A three-step synthesis protocol is commonly employed:

Thiosemicarbazide formation : React aromatic aldehydes with thiosemicarbazide under acidic conditions.

Oxidative cyclization : Use FeCl₃ in citric acid medium to form 5-substituted 1,3,4-thiadiazole rings.

Schiff base formation : Condense the thiadiazole amine with furfural via nucleophilic addition and dehydration in H₂SO₄/DMF .
Key analytical tools (IR, ¹H NMR, MS) confirm structural integrity. For example, derivatives like 1-(furan-2-yl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)methanimine show anti-tubercular activity (MIC: 3.3 µg/mL) .

How can computational methods predict the biological activity of this compound derivatives?

Answer:

  • PASS Algorithm : Predicts activity spectra by analyzing structure-activity relationships (SAR) across >35,000 compounds. A Pa score >0.7 indicates high experimental validation likelihood .
  • Molecular Docking : Use tools like ArgusLab 4.0.1 to simulate ligand-enzyme interactions. For example, docking into Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 2H7M) reveals hydrogen bonding with Tyr158 and hydrophobic interactions with Met103 .
  • DFT Calculations : Optimize geometries using PM3/UFF methods to correlate electronic properties (e.g., HOMO-LUMO gaps) with inhibition efficacy .

What experimental techniques are critical for characterizing this compound-based corrosion inhibitors?

Answer:

  • Electrochemical Analysis :
    • Potentiodynamic Polarization : Quantify corrosion rates in acidic media (e.g., 15% HCl).
    • EIS : Measure charge-transfer resistance to assess adsorption efficiency (e.g., inhibitors BIFM/BIFP show >90% inhibition via Langmuir isotherm) .
  • Spectroscopic Validation : FTIR identifies functional groups (e.g., C=N stretching at ~1615 cm⁻¹), while SEM/EDS confirms surface adsorption .

How do structural modifications influence the pharmacological profile of this compound derivatives?

Answer:

  • Substituent Effects : Electron-withdrawing groups (e.g., -Br, -Cl) enhance anti-tubercular activity by increasing electrophilicity. For example, Fe derivatives (with 4-Br substitution) exhibit higher Pa scores than unsubstituted analogs .
  • Steric Considerations : Bulky substituents (e.g., adamantyl) may reduce bioavailability but improve target specificity. Computational modeling (e.g., Q-Site Finder) identifies steric clashes in enzyme binding pockets .

What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Hazard Mitigation :
    • Use PPE (gloves, goggles) due to acute oral toxicity (H302) and skin irritation (H315) risks .
    • Store at -20°C in airtight, light-resistant containers to prevent degradation .
  • Emergency Measures :
    • In case of inhalation, move to fresh air and administer artificial respiration if needed.
    • For skin contact, wash immediately with soap and water .

How can crystallographic data (e.g., SHELX) resolve structural ambiguities in this compound complexes?

Answer:

  • SHELX Workflow :
    • Data Collection : Use high-resolution X-ray diffraction (≥0.8 Å) for accurate electron density maps.
    • Structure Solution : Apply direct methods (SHELXS) or Patterson synthesis for heavy-atom phasing.
    • Refinement : SHELXL refines anisotropic displacement parameters and validates geometry via R-factors (<5% for high quality) .
  • Case Study : Twinned data from furan-containing ligands require specialized refinement protocols to resolve overlapping peaks .

What role does exact exchange play in DFT-based property prediction for this compound?

Answer:
Hybrid functionals (e.g., B3LYP) incorporating exact exchange improve thermochemical accuracy:

  • Atomization Energies : Average deviation ≤2.4 kcal/mol vs. experimental data.
  • Ionization Potentials : Exact exchange corrects self-interaction errors in frontier orbitals .
    For furan derivatives, this ensures reliable prediction of redox potentials and reaction pathways .

How do environmental factors affect the stability of this compound in storage?

Answer:

  • Degradation Pathways :
    • Oxidation: Furan rings are prone to air-induced peroxidation.
    • Hydrolysis: Amine groups react with moisture, requiring desiccants .
  • Stability Testing : Accelerated aging studies (40°C/75% RH for 6 months) quantify decomposition rates. LC-MS monitors impurity profiles (e.g., Schiff base hydrolysis products) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.